6,6'-Diphenyl-4,4'-bi-1,2,3-dithiazine
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Overview
Description
6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine is a chemical compound characterized by its unique structure, which includes two phenyl groups and a dithiazine ring
Preparation Methods
The synthesis of 6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines with diethylamine followed by treatment with concentrated sulfuric acid . This method yields the desired dithiazine compound in good yields. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazine ring into more reduced forms, such as thiols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine can be compared with other similar compounds, such as:
3,6-Diphenyl-1,2,4,5-tetrazine: This compound also contains phenyl groups and a heterocyclic ring but differs in its nitrogen content and ring structure.
Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine: Another dithiazine derivative with different substituents, leading to variations in chemical and biological properties.
Properties
CAS No. |
111988-20-6 |
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Molecular Formula |
C18H12N2S4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
6-phenyl-4-(6-phenyldithiazin-4-yl)dithiazine |
InChI |
InChI=1S/C18H12N2S4/c1-3-7-13(8-4-1)17-11-15(19-23-21-17)16-12-18(22-24-20-16)14-9-5-2-6-10-14/h1-12H |
InChI Key |
VDRXGPYRPXRIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NSS2)C3=NSSC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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